6-phenylpyridine-2-carboxylic acid chemical properties
6-phenylpyridine-2-carboxylic acid chemical properties
An In-Depth Technical Guide to the Chemical Properties of 6-Phenylpyridine-2-carboxylic Acid
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 6-phenylpyridine-2-carboxylic acid, a heterocyclic building block of significant interest in medicinal chemistry, coordination chemistry, and materials science. We will delve into its core chemical properties, synthesis, reactivity, and applications, offering field-proven insights for researchers, scientists, and drug development professionals.
Core Molecular Profile and Physicochemical Properties
6-Phenylpyridine-2-carboxylic acid, also known as 6-phenylpicolinic acid, possesses a unique molecular architecture combining a phenyl ring, a pyridine ring, and a carboxylic acid functional group.[1] This trifunctional nature dictates its chemical behavior and establishes its utility as a versatile synthetic intermediate and a robust chelating ligand.[1] The pyridine nitrogen acts as a Lewis base and a coordination site, the carboxylic acid provides acidity and a secondary coordination point, while the phenyl group imparts hydrophobicity and opportunities for further functionalization.[1]
The fundamental physicochemical properties are summarized below. It is crucial to note the discrepancy in reported melting points, which may be attributable to different polymorphic forms or varying levels of purity between suppliers.
| Property | Value | Source |
| Molecular Formula | C₁₂H₉NO₂ | [2][3] |
| Molecular Weight | 199.21 g/mol | [1][3] |
| Appearance | White to off-white solid powder or crystal | [1][4] |
| Melting Point | 107.0 - 111.0 °C or 220 - 224 °C | [1][4] |
| Solubility | Poor in water; Soluble in organic solvents like DMSO, DMF, ethanol, and acetone | [1] |
| XLogP3-AA | 2.4 | [2] |
| Topological Polar Surface Area | 50.2 Ų | [2] |
| Stability | Stable under normal laboratory conditions | [1] |
Spectroscopic and Analytical Characterization
A robust analytical workflow is essential for verifying the identity and purity of 6-phenylpyridine-2-carboxylic acid. The expected spectroscopic signatures are detailed below.
Infrared (IR) Spectroscopy
The IR spectrum is dominated by features from the carboxylic acid group. A characteristically broad O-H stretching band is expected to appear between 2500-3300 cm⁻¹, often superimposed on the sharper C-H stretching bands.[5] The carbonyl (C=O) stretch will present as a strong, sharp absorption in the 1690-1760 cm⁻¹ region.[5][6] Additional peaks corresponding to C=N and C=C stretching vibrations from the pyridine and phenyl rings will appear in the 1400-1600 cm⁻¹ fingerprint region.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy will reveal distinct signals for the aromatic protons on both the pyridine and phenyl rings, typically in the 7.0-8.5 ppm range. The carboxylic acid proton is often broad and may exchange with residual water in the solvent, appearing as a broad singlet far downfield (>10 ppm). ¹³C NMR spectra provide confirmation of the carbon skeleton, with the carbonyl carbon appearing significantly downfield (>165 ppm).[2]
Mass Spectrometry (MS)
Under electron ionization (EI), the molecular ion peak (M⁺) would be observed at m/z 199. Key fragmentation pathways would include the loss of the carboxyl group (-COOH, 45 Da) to give a fragment at m/z 154, and the loss of water (-H₂O, 18 Da), a common fragmentation for carboxylic acids.
Synthesis and Mechanistic Considerations
The construction of the 6-phenylpyridine-2-carboxylic acid scaffold is most efficiently achieved through modern cross-coupling methodologies. The preferred laboratory-scale synthesis leverages a Suzuki coupling reaction, valued for its high functional group tolerance and generally high yields.
Suzuki Coupling Protocol: A Validated Approach
This protocol describes a reliable method starting from commercially available pyridine-2-carboxylic acid. The causality behind each step is explained to ensure a self-validating experimental design.
Step 1: Halogenation of the Pyridine Ring
-
Objective: To install a halogen (typically bromine or chlorine) at the 6-position of the pyridine ring, activating it for the subsequent cross-coupling reaction.
-
Procedure:
-
Dissolve pyridine-2-carboxylic acid in a suitable solvent.
-
Introduce a halogenating agent, such as N-bromosuccinimide (NBS), in the presence of a catalyst.[1]
-
Monitor the reaction to completion via TLC or LC-MS.
-
Isolate the 6-halopyridine-2-carboxylic acid intermediate through standard workup and purification.
-
-
Scientific Rationale: The 6-position is targeted for halogenation. This intermediate is the electrophilic partner in the Suzuki coupling.
Step 2: Palladium-Catalyzed Suzuki Coupling
-
Objective: To form the C-C bond between the halogenated pyridine and the phenyl group.
-
Procedure:
-
To a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the 6-halopyridine-2-carboxylic acid intermediate, phenylboronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), and a suitable base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃).[1]
-
Add a solvent system, typically a mixture like dioxane/water or toluene/ethanol.
-
Heat the reaction mixture (e.g., 80-100 °C) and stir until the starting material is consumed.
-
Upon completion, cool the reaction, perform an aqueous workup to remove the base and boron-containing byproducts, and extract the product into an organic solvent.
-
Purify the crude product by recrystallization or column chromatography to yield 6-phenylpyridine-2-carboxylic acid.
-
-
Scientific Rationale: The palladium catalyst facilitates the catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The base is crucial for activating the boronic acid for the transmetalation step.[1]
Caption: Suzuki coupling workflow for synthesizing 6-phenylpyridine-2-carboxylic acid.
Chemical Reactivity and Coordination Chemistry
The molecule's reactivity is a direct consequence of its constituent functional groups.
-
Acidity and Esterification: The carboxylic acid proton can be readily deprotonated by a base. The carboxylate can undergo esterification under acidic conditions with an alcohol, a reaction widely used to generate derivatives for medicinal chemistry applications.[1]
-
Basicity of Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen atom imparts basicity and allows it to be protonated or to coordinate to metal centers.[1]
-
Coordination as a Bidentate Ligand: The most significant chemical property of 6-phenylpyridine-2-carboxylic acid is its role as a chelating ligand. Upon deprotonation of the carboxylic acid, the resulting carboxylate and the adjacent pyridine nitrogen form a stable five-membered ring when coordinating to a metal ion. This N,O-bidentate coordination is fundamental to its use in forming metal-organic frameworks (MOFs), coordination polymers, and discrete metal complexes.[1][7][8][9][10] This chelation is a key design element in the construction of functional materials and catalysts.[10]
Caption: Bidentate N,O-chelation of 6-phenylpyridine-2-carboxylate to a metal center (M).
Applications in Research and Development
The unique structural and electronic properties of 6-phenylpyridine-2-carboxylic acid make it a valuable molecule in several high-impact research areas.
-
Medicinal Chemistry and Drug Development: This scaffold is a key intermediate for synthesizing molecules with specific biological activities.[1] Derivatives have been identified as cell cycle inhibitors with selectivity for cancer cells, demonstrating antiproliferative activity by arresting mitosis and inducing apoptosis.[11] Its structural features allow for interaction with biological targets, making it a promising starting point for the development of novel therapeutics.[1][11]
-
Materials Science: As a versatile ligand, it is extensively used to construct coordination polymers and MOFs.[1][7] These materials can exhibit unique optical, electrical, or adsorption properties, leading to potential applications as luminescent materials, chemical sensors, or catalysts.[1][10]
-
Organic Synthesis: Beyond its use in specific applications, it serves as a foundational building block for constructing more complex organic molecules, thereby expanding the structural diversity available to synthetic chemists.[1]
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 6-phenylpyridine-2-carboxylic acid is classified as causing skin irritation (H315) and serious eye irritation (H319).[2] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound.[2] Work should be conducted in a well-ventilated area or a chemical fume hood.
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